molecular formula C23H19N3O5 B2730817 N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797139-44-6

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2730817
CAS No.: 1797139-44-6
M. Wt: 417.421
InChI Key: JRPOBEIVAMRGGP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating a 1,2,4-oxadiazole core substituted with a furan-2-yl group, linked via a methylene bridge to a phenyl ring. The phenyl ring is further connected to a 3-methyl-2,3-dihydro-1,4-benzodioxine-carboxamide moiety. The furan substituent may influence electronic properties and intermolecular interactions, such as π-π stacking or hydrogen bonding.

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-14-21(30-18-10-5-4-9-17(18)29-14)23(27)24-16-8-3-2-7-15(16)13-20-25-22(26-31-20)19-11-6-12-28-19/h2-12,14,21H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPOBEIVAMRGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biology, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Research in this area could lead to the development of new therapeutic agents .

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for further study .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to

Biological Activity

N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound may contribute to its pharmacological properties.

The molecular formula of the compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 339.35 g/mol. The compound's structure includes a furan ring and an oxadiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with oxadiazole derivatives, including anticancer properties. The compound has shown promise in various assays aimed at evaluating its efficacy against different cancer cell lines.

Anticancer Activity

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin in assays involving MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
    Cell LineIC50 Value (μM)Reference Compound
    MCF-70.65Tamoxifen
    U-9370.12 - 2.78Doxorubicin
    A549 (Lung)15.63Not specified
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels . This suggests that the compound may function by triggering programmed cell death mechanisms in malignant cells.

Case Studies

Several studies have investigated the biological activities of similar oxadiazole derivatives, providing context for the potential applications of this compound:

  • Study on 1,2,4-Oxadiazole Derivatives : A comprehensive review indicated that derivatives containing oxadiazole cores exhibit varied biological activities including anticancer effects across multiple cell lines (e.g., MCF-7 and A549). Some derivatives showed higher potency than traditional chemotherapeutics .
  • In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound in animal models before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Cores

  • 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles: These compounds, synthesized via semicarbazide hydrochloride and benzaldehyde (), share the oxadiazole core but lack the benzodioxine-carboxamide and furan substituents. Toxicity estimation studies on such analogues suggest moderate cytotoxicity, which may correlate with the electron-withdrawing nature of substituents on the phenyl ring .
  • N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): This compound shares the benzodioxine-carboxamide group but replaces the 1,2,4-oxadiazole with a sulfamoyl-linked isoxazole. Isoxazole rings are less metabolically stable than oxadiazoles, which may limit its therapeutic utility .

Compounds with Furan and Heterocyclic Motifs

  • 1,4-Dihydropyridine Derivatives (): Compounds like AZ331 and AZ257 incorporate furan-2-yl and dihydropyridine cores. While the furan group is common, the dihydropyridine scaffold confers calcium channel-blocking activity, diverging from the target compound’s likely mechanism (e.g., enzyme inhibition via oxadiazole interactions). The thioether and cyano groups in these derivatives further modulate electron distribution, affecting redox stability compared to the target compound’s oxadiazole-benzodioxine system .

Pharmacological Profiles

  • Molecular Docking : Oxadiazole derivatives in show affinity for kinases and proteases due to their hydrogen-bonding capacity. The target compound’s furan-2-yl group may enhance binding to hydrophobic pockets, while the benzodioxine-carboxamide could stabilize interactions with polar residues .
  • Toxicity : 1,3,4-Oxadiazoles in exhibit LD50 values >200 mg/kg (oral, rodents), suggesting the target compound’s methyl substitution and benzodioxine group might reduce hepatotoxicity by minimizing reactive metabolite formation .

Data Table: Key Comparisons

Feature Target Compound 1,3,4-Oxadiazole Analogues Isoxazole-Sulfamoyl Derivative 1,4-Dihydropyridines
Core Structure 1,2,4-Oxadiazole, benzodioxine-carboxamide 1,3,4-Oxadiazole Isoxazole, sulfamoyl, benzodioxine 1,4-Dihydropyridine, thioether
Key Substituents Furan-2-yl, methyl-benzodioxine Substituted phenyl, amino 3,4-Dimethylisoxazole, sulfamoyl Furan-2-yl, cyano, methoxyphenyl
Solubility Moderate (lipophilic oxadiazole vs. polar carboxamide) Low (hydrophobic substituents) High (sulfamoyl group) Variable (depends on thioether/cyano)
Putative Activity Enzyme inhibition (e.g., kinases) Cytotoxicity, antimicrobial Antibacterial (sulfamoyl motif) Calcium channel modulation
Synthetic Complexity High (multiple heterocycles, bridging groups) Moderate Moderate High (multi-step functionalization)

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